

Comparative Crystallographic Analysis of Substituted 2,3-Dihydro-4-Pyridinones

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Compound of Interest

Compound Name: 4(1H)-Pyridinone, 2,3-dihydro-

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A detailed guide for researchers, scientists, and drug development professionals on the structural landscape of substituted 2,3-dihydro-4-pyridinones, backed by X-ray crystallography data. This guide provides a comparative analysis of their solid-state conformations and intermolecular interactions, crucial for structure-based drug design and development.

The 2,3-dihydro-4-pyridinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Understanding the three-dimensional arrangement of atoms and the intermolecular forces that govern the crystal packing of these compounds is paramount for the rational design of new therapeutic agents. X-ray crystallography provides definitive insights into these structural features. This guide summarizes and compares the crystallographic data of several substituted 2,3-dihydro-4-pyridinone derivatives and related fused systems, offering a valuable resource for researchers in the field.

Comparative Crystallographic Data

The following tables present a comparison of the crystallographic parameters for a selection of substituted 2,3-dihydro-4-pyridinone analogues and related fused-ring systems. These examples illustrate the influence of different substitution patterns on the crystal lattice.

Compound	Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	β (°)	V (Å ³)	Z
1-Benzyl-2,3-dihydro-4(1H)-quino-5,6-dione	C ₁₆ H ₁₅ NO	Monoclinic	P2 ₁ /C	5.5992 (11)	9.786(2)	23.313 (5)	96.79(3)	1268.5 (5)	4
2,3-Diphenyl-2,3-dihydro-4H-pyrido[3,2-e][2]thiazin-4-one	C ₁₉ H ₁₄ N ₂ O ₃ S	Monoclinic	P2 ₁ /n	6.8584 (19)	25.487 (7)	18.784 (5)	93.30(3)	3277(2)	8
4-(Methoxy)-5-methyl-6-nitro-2-oxo-1,2-dioxole	C ₉ H ₉ NO ₄	Monoclinic	P2 ₁ /C	13.939 (3)	7.933(2)	9.202(2)	99.43(3)	1003.1 (4)	4

dihydr
opyridi
ne-3-
carbon
itrile

4-
(Metho
xymet
hyl)-1,
6-
dimeth
yl-2- C₁₀H₁₂ Monoc
oxo- N₂O₂ linic P2₁/C 7.378(2) 15.424(3) 9.172(2) 106.68(3) 998.4(4) 4
1,2-
dihydr
opyridi
ne-3-
carbon
itrile

Experimental Protocols

The determination of the crystal structures summarized above involves a series of well-defined experimental steps. Below are generalized protocols for the key experiments.

Crystal Growth

Single crystals suitable for X-ray diffraction are typically grown using slow evaporation techniques. A common procedure involves:

- Dissolving the purified compound in a suitable solvent or a mixture of solvents (e.g., methanol/water, 2-propanol, ethanol) to form a saturated or near-saturated solution.
- Filtering the solution to remove any particulate matter.
- Leaving the solution undisturbed in a loosely covered container at room temperature.

- Allowing the solvent to evaporate slowly over a period of several days to weeks, leading to the formation of well-defined single crystals.

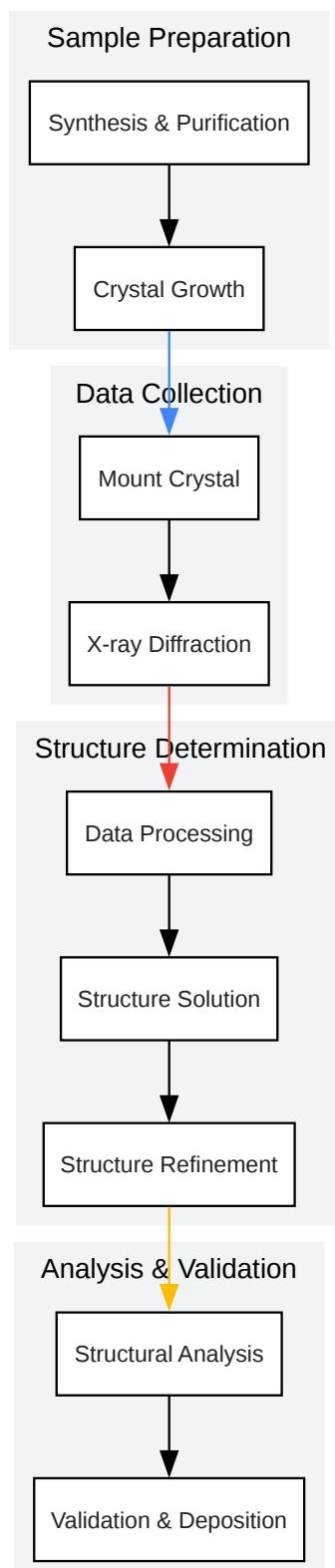
X-ray Data Collection and Structure Refinement

The crystallographic data are collected using a single-crystal X-ray diffractometer. A typical workflow is as follows:

- A suitable crystal is selected and mounted on the diffractometer.
- The crystal is cooled to a specific temperature (e.g., 100 K or 293 K) to minimize thermal vibrations.
- X-ray diffraction data are collected using a specific radiation source, commonly Mo K α ($\lambda = 0.71073 \text{ \AA}$) or Cu K α ($\lambda = 1.54178 \text{ \AA}$).
- The collected data are processed, including cell refinement and data reduction.
- The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F^2 .
- All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Visualization of Experimental Workflow

The general workflow for an X-ray crystallography study can be visualized as a logical progression from sample preparation to data analysis and structure validation.



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General workflow for an X-ray crystallography study.

This guide provides a foundational comparison of the crystallographic properties of substituted 2,3-dihydro-4-pyridinones. For more in-depth analysis, researchers are encouraged to consult the primary crystallographic literature. The provided data and protocols serve as a valuable starting point for understanding the solid-state behavior of this important class of heterocyclic compounds.

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